5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,5-dimethoxybenzenesulfonyl chloride with an appropriate nucleophile to form the sulfonylmethyl intermediate. This intermediate is then reacted with 4-ethoxyphenylhydrazine to form the desired oxadiazole ring under controlled conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce different oxadiazole or sulfonyl compounds.
Scientific Research Applications
5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: Known for its antimicrobial and antifungal activities.
Various indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of aromatic and heterocyclic elements, which confer specific chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-4-26-14-7-5-13(6-8-14)19-20-18(27-21-19)12-28(22,23)17-11-15(24-2)9-10-16(17)25-3/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXVYVOXCCFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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